1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)-5-indolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)-5-indolinesulfonamide is a compound of interest due to its potential biological activities and structural complexity. Its synthesis, molecular structure, and properties are crucial for understanding its chemical behavior and potential applications in various fields.
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves the formation of a sulfonamide linkage through the reaction of sulfonyl chlorides with amines or amides in the presence of a base. For example, the synthesis of N-substituted benzenesulfonamide derivatives can be achieved by reacting benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions, leading to various sulfonamide products with potential therapeutic applications (Dohmori, 1964).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by the presence of the sulfonamide group (-SO2NH2), which significantly influences the compound's physical and chemical properties. Crystal structure analysis often reveals interactions such as π–π interactions and hydrogen bonding, contributing to the compound's stability and reactivity (Reham A. Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, including rearrangements, cyclizations, and substitutions. For instance, N-acetoacetyl derivatives can undergo rearrangement reactions with alkali to form phenylacetic acid derivatives, illustrating the reactive nature of these compounds under basic conditions (Dohmori, 1964).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and crystal structure, are determined by their molecular structure. For example, the crystal structure of N-substituted benzenesulfonamides can show V-shaped molecules with specific dihedral angles, influencing the compound's physical state and solubility (T. Kobkeatthawin et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of sulfonamide compounds are closely related to their molecular structure. The presence of the sulfonamide group affects the compound's acidity, basicity, and nucleophilicity, impacting its behavior in chemical reactions. For example, the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides showcases the reactivity of sulfonamide compounds in gold(I)-catalyzed cascade reactions, highlighting the versatility of these compounds in synthetic chemistry (Tao Wang et al., 2014).
Eigenschaften
IUPAC Name |
1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-12(21)20-7-6-14-9-15(3-4-16(14)20)26(22,23)19-10-13-2-5-17-18(8-13)25-11-24-17/h2-5,8-9,19H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSBEFHHCTTZDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.